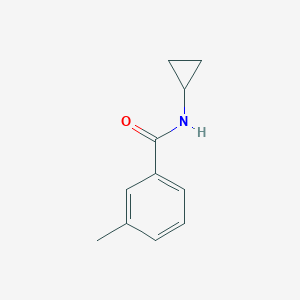
N-cyclopropyl-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-methylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has been studied for its potential use in scientific research. It is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2, and has been shown to have effects similar to those of THC, the main psychoactive component of marijuana.
科学的研究の応用
N-cyclopropyl-3-methylbenzamide has been studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation, appetite regulation, and memory formation. This compound has also been used to study the effects of cannabinoids on cancer cells, as well as their potential as therapeutic agents for neurological disorders such as epilepsy and multiple sclerosis.
作用機序
N-cyclopropyl-3-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, such as pain relief, appetite stimulation, and changes in mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, many of which are similar to those of THC. These include increased appetite, decreased pain perception, and alterations in mood and cognition. This compound has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-3-methylbenzamide in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its potency and psychoactive effects may make it unsuitable for certain types of experiments.
将来の方向性
There are many potential future directions for research on N-cyclopropyl-3-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents for neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of this compound, and to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, both in terms of their potential therapeutic benefits and their potential risks.
合成法
The synthesis of N-cyclopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylmagnesium bromide, followed by the addition of ammonia. The resulting product is then purified and isolated through column chromatography. This method has been optimized to produce high yields of this compound with high purity.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
N-cyclopropyl-3-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)11(13)12-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChIキー |
IKWAFPZZUUASMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CC2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



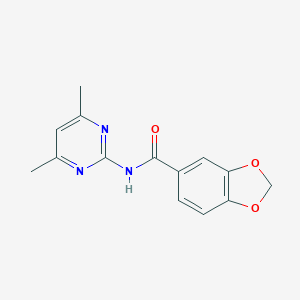
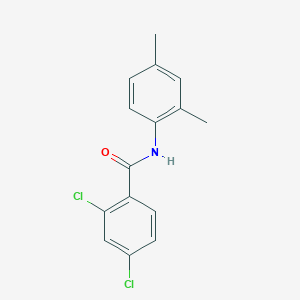
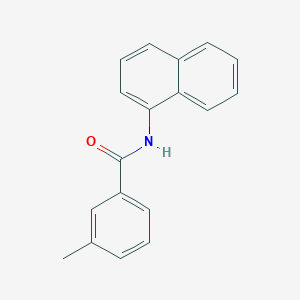
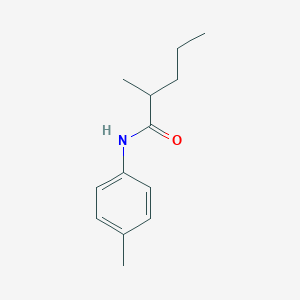
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
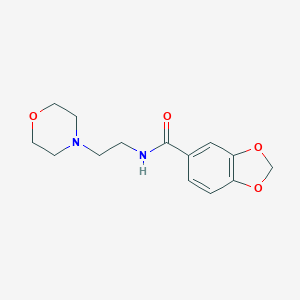
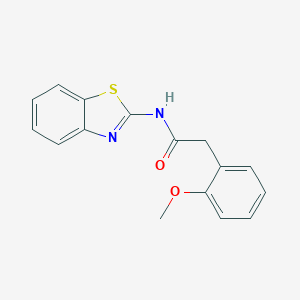
methanone](/img/structure/B270740.png)
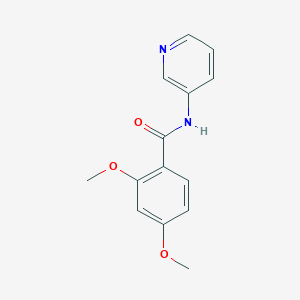
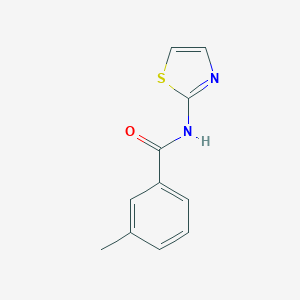
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
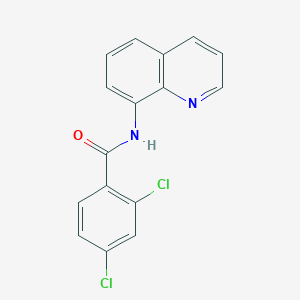
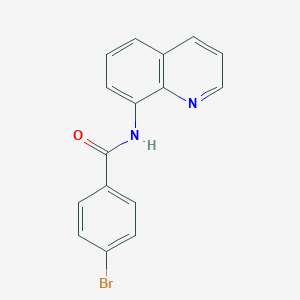
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)